1H-吡唑-4-磺酰胺

描述

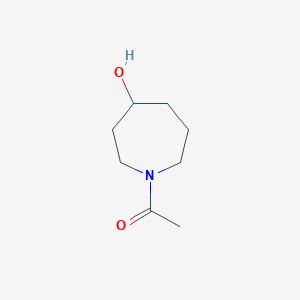

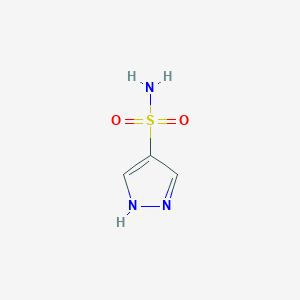

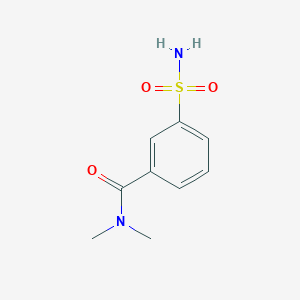

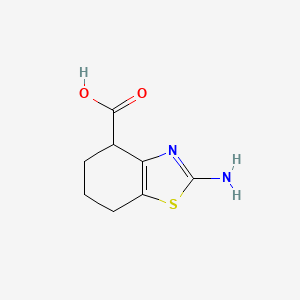

1H-Pyrazole-4-sulfonamide, also known as sulfanylpiperazine, is a heterocyclic compound. It is a part of the pyrazole class of compounds, which are characterized by a five-membered ring structure composed of three carbon atoms and two nitrogen atoms in adjacent positions .

Synthesis Analysis

The synthesis of 1H-pyrazole-4-sulfonamide derivatives involves a facile process. Two new series of 3,5-dimethyl-1H-pyrazole-4-sulfonamide and 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide derivatives were designed and synthesized . The synthesis involved the use of 85% hydrazine hydrate, methanol, potassium tert-butoxide, CH3I, THF, chlorosulfonic acid, SOCl2, and CHCl3 .

Molecular Structure Analysis

The molecular structure of 1H-pyrazole-4-sulfonamide is characterized by Fourier transform infrared (FT-IR), 1H NMR, 13C NMR, and elemental analysis . The molecular formula is C3H5N3O2S, and the average mass is 147.156 Da .

Chemical Reactions Analysis

The chemical reactions involving 1H-pyrazole-4-sulfonamide are characterized by their antiproliferative activity. These compounds are tested for their in vitro antiproliferative activity against U937 cells by the CellTiter-Glo Luminescent cell viability assay using Mitomycin C .

Physical And Chemical Properties Analysis

1H-Pyrazole-4-sulfonamide is a powder with a melting point of 204-205°C . It has a molecular weight of 147.16. The compound is stored at room temperature .

科学研究应用

抗增殖活性

“1H-吡唑-4-磺酰胺”衍生物已被合成并研究其抑制癌细胞增殖的潜力。这些化合物显示出令人鼓舞的结果,特别是针对 HeLa(人宫颈癌)和 C6(大鼠脑肿瘤)细胞系。 一些衍生物表现出广谱抗肿瘤活性,可与常用的抗癌药物如 5-氟尿嘧啶和顺铂相媲美 .

抗菌特性

磺胺类药物,包括吡唑磺酰胺衍生物,以其抗菌活性而闻名。 它们已被用于开发新的抗菌剂,鉴于人们越来越关注抗生素耐药性,这一点至关重要 .

降血糖作用

磺胺类药物的降血糖特性使其在糖尿病治疗中具有价值。 吡唑磺酰胺化合物已被探索其作为降血糖剂的潜力,为管理血糖水平提供了替代治疗方案 .

利尿剂应用

磺胺类药物衍生物,包括含有“1H-吡唑-4-磺酰胺”部分的衍生物,已被研究其利尿作用。 这些化合物可以增加钠和氯的排泄,这在高血压和水肿等疾病中是有益的 .

化学治疗潜力

含吡唑的化合物,如塞来昔布,已被认可为其化学治疗潜力。 研究报道了包括磺酰胺和吡唑支架的药物的抗肿瘤作用,突出了“1H-吡唑-4-磺酰胺”在癌症治疗中的重要性 .

金属传感器和检测器

“1H-吡唑-4-磺酰胺”已被广泛研究用于构建可调光物理探针。 这些探针可以用作金属传感器或检测器,在环境监测和工业过程中都有应用 .

非线性光学 (NLO) 特性

“1H-吡唑-4-磺酰胺”的衍生物具有显着的 NLO 特性。 这些特性对于开发用于光开关、电信和信息处理的材料至关重要 .

作用机制

Target of Action

1H-Pyrazole-4-sulfonamide is a derivative of pyrazole, a class of compounds that have been found to have numerous physiological and pharmacological activities It has been reported to show antiproliferative activity against hela and c6 cell lines .

Mode of Action

It’s known that pyrazole derivatives can interact with their targets in a variety of ways, leading to changes in cellular function . The specific interactions of 1H-pyrazole-4-sulfonamide with its targets remain to be elucidated.

Biochemical Pathways

Pyrazole derivatives have been found to affect a wide range of biochemical pathways, leading to their diverse physiological and pharmacological activities .

Result of Action

1H-Pyrazole-4-sulfonamide has been reported to exhibit antiproliferative activity against HeLa and C6 cell lines

安全和危害

未来方向

生化分析

Biochemical Properties

1H-pyrazole-4-sulfonamide has been found to interact with various enzymes, proteins, and other biomolecules. For instance, it has been reported to show antiproliferative activity against HeLa and C6 cell lines

Cellular Effects

The effects of 1H-pyrazole-4-sulfonamide on cells are primarily observed in its antiproliferative activity. It has been found to have a selective effect against rat brain tumor cells (C6), indicating its potential influence on cell function

Molecular Mechanism

It is known to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

属性

IUPAC Name |

1H-pyrazole-4-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3O2S/c4-9(7,8)3-1-5-6-2-3/h1-2H,(H,5,6)(H2,4,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOMASYSEPDZKSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60664041 | |

| Record name | 1H-Pyrazole-4-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60664041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27429-59-0 | |

| Record name | 1H-Pyrazole-4-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60664041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-pyrazole-4-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How do 1H-pyrazole-4-sulfonamide derivatives exert their antiproliferative effects?

A1: While the precise mechanism of action remains under investigation, research suggests that these compounds may interfere with cell cycle progression and induce apoptosis (programmed cell death) in specific cancer cell lines. A study evaluating novel 3,5-dimethyl-1H-pyrazole-4-sulfonamide and 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide derivatives demonstrated antiproliferative activity against U937 cells, a human leukemia cell line []. This effect was assessed using the CellTiter-Glo Luminescent cell viability assay, which measures cellular metabolic activity as an indicator of cell viability.

Q2: What is the relationship between the structure of 1H-pyrazole-4-sulfonamide derivatives and their antiproliferative activity?

A2: Research indicates that modifications to the 1H-pyrazole-4-sulfonamide scaffold can significantly impact its antiproliferative activity. For instance, the addition of specific substituents at the 3 and 5 positions of the pyrazole ring appears to influence potency. A study exploring structure-activity relationships revealed that the presence of methyl groups at these positions contributed to enhanced antiproliferative activity against U937 cells []. Further investigations into the structure-activity relationships of these compounds are crucial for optimizing their therapeutic potential and developing more potent and selective anticancer agents.

Q3: Beyond antiproliferative effects, what other biological activities have been associated with 1H-pyrazole-4-sulfonamide derivatives?

A3: Research has shown that 1-(4-fluorophenyl)-N-methyl-N-[4[[(phenylamino)carbonyl]amino]phenyl]-1H-pyrazole-4-sulfonamide (BTT-3033), a specific 1H-pyrazole-4-sulfonamide derivative, acts as an integrin α2β1 inhibitor []. This inhibition was found to impact the phosphorylation of proteins involved in focal adhesions and the cytoskeleton, potentially affecting cell adhesion, migration, and proliferation. These findings highlight the diverse biological activities of 1H-pyrazole-4-sulfonamide derivatives and their potential as valuable tools for studying various cellular processes.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-Butyl 5-bromo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B1521029.png)

![5-Bromo-6-cyclopropyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1521033.png)